molecular formula C21H12Br2N2O8 B10888620 5-Methylbenzene-1,3-diyl bis(4-bromo-3-nitrobenzoate)

5-Methylbenzene-1,3-diyl bis(4-bromo-3-nitrobenzoate)

Katalognummer: B10888620
Molekulargewicht: 580.1 g/mol
InChI-Schlüssel: USUPOLSOGGNKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is an organic compound with a complex structure that includes bromine, nitro, and benzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This is followed by esterification reactions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of bromine.

Wissenschaftliche Forschungsanwendungen

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions, making it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C21H12Br2N2O8

Molekulargewicht

580.1 g/mol

IUPAC-Name

[3-(4-bromo-3-nitrobenzoyl)oxy-5-methylphenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C21H12Br2N2O8/c1-11-6-14(32-20(26)12-2-4-16(22)18(8-12)24(28)29)10-15(7-11)33-21(27)13-3-5-17(23)19(9-13)25(30)31/h2-10H,1H3

InChI-Schlüssel

USUPOLSOGGNKFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.